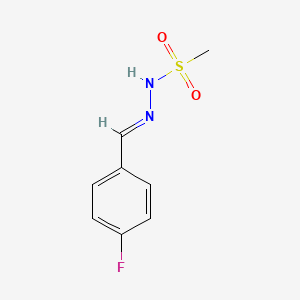

N'-(4-fluorobenzylidene)methanesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

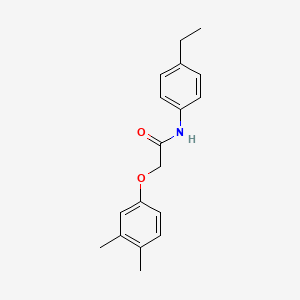

The synthesis of N'-(4-fluorobenzylidene)methanesulfonohydrazide involves the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide. The product's structure is confirmed through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction. It crystallizes in a monoclinic system, showcasing the complexity and precision involved in its synthesis (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of N'-(4-fluorobenzylidene)methanesulfonohydrazide is characterized by its crystallization in a monoclinic system with specific space group parameters. The compound exhibits several intermolecular hydrogen-bond interactions within its crystal structure, which contribute to its stabilization (Li Wei-hua et al., 2006).

Applications De Recherche Scientifique

Reaction Mechanisms and Inhibitory Properties : Methanesulfonyl derivatives, such as N'-(4-fluorobenzylidene)methanesulfonohydrazide, have been studied for their reaction mechanisms and inhibitory properties. For example, research has explored the inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I, which could provide insights into the potential biological activities of N'-(4-fluorobenzylidene)methanesulfonohydrazide (Gündüzalp et al., 2016).

Synthetic Applications in Chemistry : Various studies have been conducted on the synthesis of compounds related to N'-(4-fluorobenzylidene)methanesulfonohydrazide. For instance, the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a process involving sulfur dioxide insertion has been reported, which can shed light on the synthetic pathways that might be applicable to N'-(4-fluorobenzylidene)methanesulfonohydrazide (An et al., 2014).

Environmental Applications : Research on the oxidation of compounds similar to N'-(4-fluorobenzylidene)methanesulfonohydrazide, such as PFOA and fluorotelomer sulfonate, has implications for environmental remediation and pollution control. These studies provide insights into how similar compounds might interact with environmental factors (Park et al., 2016).

Biological and Medical Research : The study of methanesulfonic acid derivatives, including their potential as enzyme inhibitors or antimicrobial agents, is relevant to the understanding of N'-(4-fluorobenzylidene)methanesulfonohydrazide. This includes research on sulfonamide derivatives and their metal complexes, which have been investigated for their antibacterial activities (Özdemir et al., 2013).

Materials Science Applications : The study of sulfonamides and sulfonylhydrazides in the context of materials science, such as in the development of proton-conducting membranes, can provide valuable insights into the potential applications of N'-(4-fluorobenzylidene)methanesulfonohydrazide in similar areas (Wang et al., 2013).

Mécanisme D'action

The mechanism of action of N’-(4-fluorobenzylidene)methanesulfonohydrazide is not fully understood. It’s believed that it may exert its effects by inhibiting certain enzymes and signaling pathways in the body.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-10-6-7-2-4-8(9)5-3-7/h2-6,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXHORDWARDPLI-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)